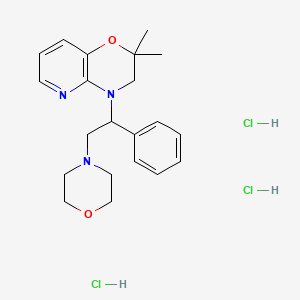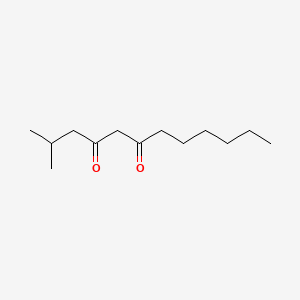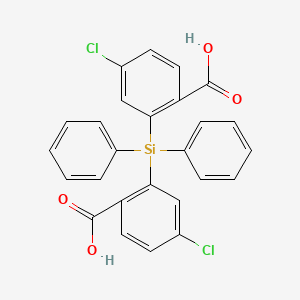
Benzoic acid, 4-chloro-, diphenylsilylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-, diphenylsilylene ester: is an organic compound that belongs to the class of silyl esters It is derived from benzoic acid, which is substituted with a chlorine atom at the para position and esterified with diphenylsilylene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-chloro-, diphenylsilylene ester typically involves the esterification of 4-chlorobenzoic acid with diphenylsilylene. The reaction is usually carried out in the presence of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction can be represented as follows:
4-Chlorobenzoic acid+Diphenylsilylene→Benzoic acid, 4-chloro-, diphenylsilylene ester+Water
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-chloro-, diphenylsilylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The chlorine atom in the para position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, benzoic acid, 4-chloro-, diphenylsilylene ester can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which benzoic acid, 4-chloro-, diphenylsilylene ester exerts its effects is primarily through its chemical reactivity. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ester group may be targeted by oxidizing agents, leading to the formation of carboxylic acids.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-chloro-: This compound is similar in structure but lacks the diphenylsilylene ester group.
Diphenylsilylene esters: These compounds share the diphenylsilylene ester group but may have different substituents on the aromatic ring.
Uniqueness: Benzoic acid, 4-chloro-, diphenylsilylene ester is unique due to the presence of both the 4-chloro substituent and the diphenylsilylene ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable in various applications.
Propriétés
Numéro CAS |
129472-15-7 |
|---|---|
Formule moléculaire |
C26H18Cl2O4Si |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
2-[(2-carboxy-5-chlorophenyl)-diphenylsilyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C26H18Cl2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
Clé InChI |
GBQTWAWVQUDERK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)C(=O)O)C4=C(C=CC(=C4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


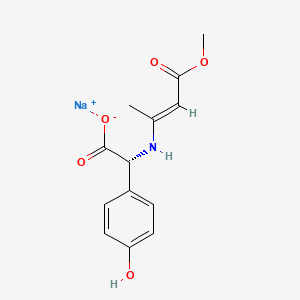

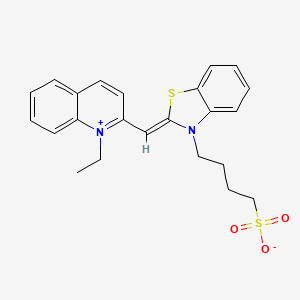
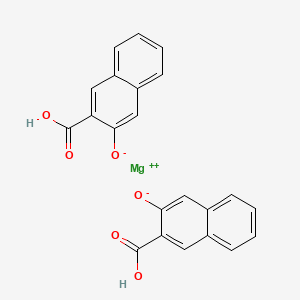
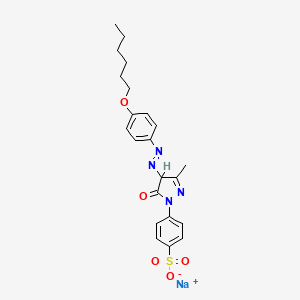
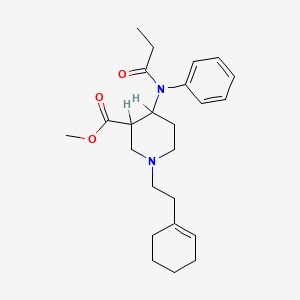
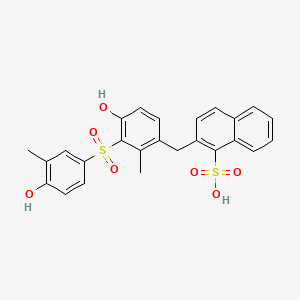


![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
